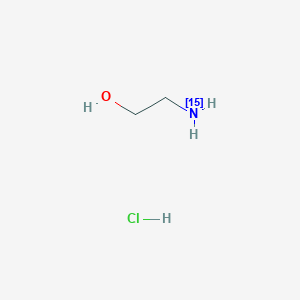
Ethanolamine-15N Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanolamine-15N Hydrochloride is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a derivative of ethanolamine, which is a colorless, viscous liquid with an ammonia-like odor. Ethanolamine is widely distributed in biological tissues and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanolamine-15N Hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid. The process involves the addition reaction of ammonium chloride with ethylene oxide, followed by the isolation of monoethanolamine hydrochloride through differences in physical properties. The reaction temperature is controlled to prevent the gasification of ethylene oxide, and the reaction is carried out at around 100°C .
Industrial Production Methods
In industrial settings, ethanolamine hydrochloride is typically produced by reacting ethanolamine with concentrated hydrochloric acid. The reaction mixture is then dehydrated under reduced pressure to obtain the hydrochloride salt. This method ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethanolamine-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert ethanolamine to ethylamine.
Substitution: Ethanolamine can undergo substitution reactions with acids, anhydrides, and halides to form esters and amides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Acetic anhydride, acyl chlorides.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Ethylamine: from reduction.
Esters and amides: from substitution reactions.
Scientific Research Applications
Ethanolamine-15N Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and in the synthesis of various compounds.
Biology: Plays a role in membrane protein studies and cell culture.
Medicine: Used in the preparation of pharmaceutical compounds and inhibitors.
Industry: Utilized in the production of surfactants and as a reagent for biological sample preparation
Mechanism of Action
Ethanolamine-15N Hydrochloride exerts its effects through various molecular pathways. It acts as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. In biological systems, it is involved in the formation of cellular membranes and acts as a molecular building block for life. It also interacts with carbon dioxide to form carbamate salts, which can be reverted back to ethanolamine and carbon dioxide upon heating .
Comparison with Similar Compounds
Ethanolamine-15N Hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Contains two hydroxyl groups and is used in the production of surfactants and corrosion inhibitors.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
N-Methylethanolamine: Contains a methyl group and is used in the synthesis of various chemicals
This compound is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for research applications involving isotopic labeling and tracing.
Properties
Molecular Formula |
C2H8ClNO |
|---|---|
Molecular Weight |
98.54 g/mol |
IUPAC Name |
2-(15N)azanylethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1; |
InChI Key |
PMUNIMVZCACZBB-FJUFCODESA-N |
Isomeric SMILES |
C(CO)[15NH2].Cl |
Canonical SMILES |
C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)











